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Compound of Interest

Compound Name: 2,3,5-Trimethylheptane

Cat. No.: B12798936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS), nuclear

magnetic resonance (NMR), and infrared (IR) spectroscopic data for the branched alkane,

2,3,5-trimethylheptane. The information herein is curated to support research and

development activities where the characterization of saturated hydrocarbon structures is

essential.

Mass Spectrometry (MS)
Mass spectrometry of alkanes typically proceeds via electron ionization (EI), leading to the

formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation patterns of

branched alkanes are characterized by the preferential cleavage at branching points, leading to

the formation of stable carbocations.

Data Presentation: Electron Ionization Mass
Spectrometry
The mass spectrum of 2,3,5-trimethylheptane is characterized by a series of fragment ions.

The molecular ion peak (m/z = 142) may be of low abundance due to the highly branched

nature of the molecule, which promotes fragmentation.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

43 100 [C3H7]+

57 ~80 [C4H9]+

71 ~60 [C5H11]+

85 ~40 [C6H13]+

142 ~5 [C10H22]+• (Molecular Ion)

Note: The relative intensities are approximate and can vary depending on the instrument and

experimental conditions. The base peak is typically the most stable carbocation fragment.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2,3,5-trimethylheptane.

Sample Preparation: Prepare a dilute solution of 2,3,5-trimethylheptane in a volatile, high-

purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1

mg/mL.

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS)

equipped with an EI source.

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-1 or equivalent).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: 230 °C.

Data Acquisition and Analysis: Acquire the mass spectrum of the GC peak corresponding to

2,3,5-trimethylheptane. Analyze the fragmentation pattern to identify characteristic ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. For a branched alkane like 2,3,5-trimethylheptane, ¹H and ¹³C NMR spectra

provide detailed information about the connectivity and chemical environment of each atom.

Data Presentation: ¹H and ¹³C NMR
Due to the complexity and overlapping signals in the ¹H NMR spectrum of branched alkanes,

the following table presents expected chemical shift ranges for the different types of protons.

The ¹³C NMR spectrum offers better signal dispersion.

¹H NMR Spectroscopy (Representative Data)

Proton Type Structure
Typical Chemical Shift (δ,
ppm)

Primary (methyl) R-CH₃ 0.7 - 1.3

Secondary (methylene) R₂-CH₂ 1.2 - 1.6

Tertiary (methine) R₃-CH 1.4 - 1.8

¹³C NMR Spectroscopy (Representative Data)
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Carbon Type Structure
Typical Chemical Shift (δ,
ppm)

Primary (methyl) R-CH₃ 10 - 25

Secondary (methylene) R₂-CH₂ 20 - 45

Tertiary (methine) R₃-CH 25 - 50

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2,3,5-trimethylheptane.

Sample Preparation: Dissolve approximately 10-20 mg of 2,3,5-trimethylheptane in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-60 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS

signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds present in a molecule by

measuring the absorption of infrared radiation. For alkanes, the spectrum is characterized by

C-H stretching and bending vibrations.

Data Presentation: IR Spectroscopy
The IR spectrum of an alkane is relatively simple and is dominated by absorptions from C-H

bonds.

Wavenumber (cm⁻¹) Intensity Assignment

2850-2960 Strong C-H stretch (sp³ hybridized)

1450-1470 Medium C-H bend (scissoring)

1370-1380 Medium C-H bend (methyl rock)

Note: The presence of gem-dimethyl groups may lead to a splitting of the methyl rock band.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
Objective: To obtain the infrared spectrum of 2,3,5-trimethylheptane.

Sample Preparation: As 2,3,5-trimethylheptane is a liquid, a neat sample can be used

directly.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition:
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Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background

spectrum.

Place a small drop of 2,3,5-trimethylheptane onto the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

pure organic compound like 2,3,5-trimethylheptane.
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Caption: Workflow for Spectroscopic Analysis of 2,3,5-Trimethylheptane.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,5-Trimethylheptane: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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